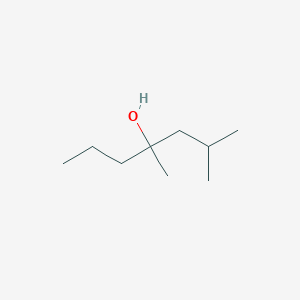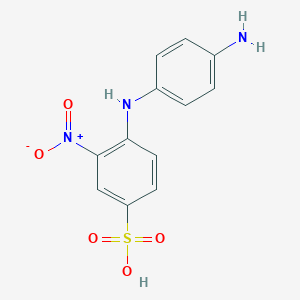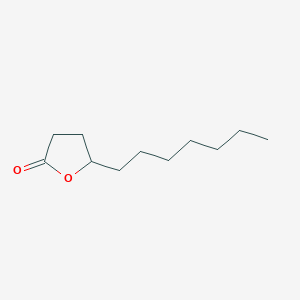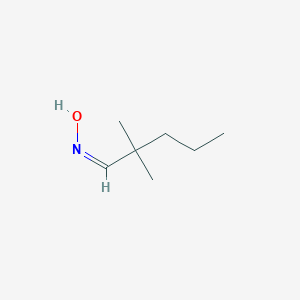
Methyl acetyl ricinoleate
Overview
Description
Methyl acetyl ricinoleate is a derivative of methyl ricinoleate, which itself is an ester of ricinoleic acid. It is synthesized through the acetylation of methyl ricinoleate using acetic anhydride, with ionic liquids often employed as catalysts to enhance the reaction efficiency and yield . This compound is of interest due to its potential applications in the production of fine chemicals and polymer precursors .
Synthesis Analysis
The synthesis of methyl acetyl ricinoleate has been optimized using ionic liquids as catalysts. In one study, 1-(3-sulfonic acid) propyl-pyridinium hydrosulfate was used, achieving a high conversion rate of 97.21% under optimal conditions, which included a molar ratio of methyl ricinoleic acid to acetic anhydride of 1:1.25, a catalyst dosage of 3%, a temperature of 80°C, and a reaction time of 1.5 hours . Another study utilized [Hmim]HSO4 ionic liquid as the catalyst, confirming the structure of the synthesized methyl acetylricinolate by IR and MS, with a yield of 94.82% under the optimum reaction conditions .
Molecular Structure Analysis
The molecular structure of methyl acetyl ricinoleate has been confirmed through various analytical techniques such as infrared spectroscopy (IR) and mass spectrometry (MS). These methods ensure the correct acetylation of the hydroxyl group in the ricinoleate molecule .
Chemical Reactions Analysis
Methyl acetyl ricinoleate can undergo further chemical reactions, such as etherification and esterification, to produce various derivatives. These derivatives can participate in ring-closing metathesis (RCM) reactions, leading to the formation of biosourced compounds like dihydropyran and α,β-unsaturated lactone derivatives. These reactions also facilitate the production of valuable monomers for polymers such as polyamides . Additionally, reactions with mercuric acetate have been studied, revealing the formation of acetoxy-acetoxymercuri complexes and subsequent non-mercurial products, indicating the steric hindrance exerted by the hydroxyl and acetoxyl groups near the ethylenic bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl acetyl ricinoleate have been investigated, particularly in the context of its oxidative stability. Methyl acetyl ricinoleate was found to be less stable upon acetylation of the hydroxyl group, as compared to its non-acetylated form. This was determined by measuring the rates of oxidation of the ester and comparing it with other esters like methyl linoleate and methyl oleate. The stability was assessed by monitoring the peroxide value increase rate and the ester disappearance rate . Furthermore, the kinetics of the nitration of methyl ricinoleate, which is a related reaction, have been studied, providing insights into the reactivity of the ricinoleate esters .
Scientific Research Applications
1. Polyvinyl Chloride (PVC) Plasticizer
- Application Summary: MAR is used as a plasticizer for PVC. It’s an attractive alternative to phthalate derivatives due to its low toxicity and good compatibility with PVC .
- Methods of Application: MAR is added to PVC in a range of 50–90 PHR. The increase of the plasticizer content has a significant effect on maximum tension and tension at 100% of PVC samples .
- Results: The elongation at break also increased with the increase of plasticizer content. The good miscibility with PVC and therefore efficient plasticization action of MAR were proved by the DMA results . The increase of MAR content reduced the Tg values of the samples [from 8.2 °C (50 PHR) to −25.6 °C (90 PHR)]. PVC samples obtained using this bio-based plasticizer demonstrated good rheological properties [the increase of plasticizer content increased the MFI from 3.977 (50 PHR) up to 44.244 g.10 min −1 (90 PHR)] and proved to be thermally stable up to 200 °C .
2. Bio-Plasticizer for PVC Artificial Material
- Application Summary: MAR is used as a bio-plasticizer for PVC artificial material. It’s a renewable alternative to ortho-phthalates, which are endocrine disruptors or probable carcinogens .
- Methods of Application: The study harnessed the midchain hydroxyl of methyl ricinoleate and covalently attached a pendant acetate ester .
- Results: Despite a low epoxy value (3.0%), the engineered bio-plasticizer displays significantly suppressed migration in multiple scenarios compared with one conventional EFAME with much higher epoxy value (5.8%). This brings the PVC artificial material industry one step closer to sustainability .
It’s worth noting that MAR is a type of fatty acid methyl ester synthesized from castor oil and methyl alcohol, and it’s used as a surfactant, cutting fluid additive, lubricant, and plasticizer . It’s also used as a plasticizer for cellulosic resins, polyvinyl acetate, and polystyrene .
It’s worth noting that MAR is a type of fatty acid methyl ester synthesized from castor oil and methyl alcohol, and it’s used as a surfactant, cutting fluid additive, lubricant, and plasticizer . It’s also used as a plasticizer for cellulosic resins, polyvinyl acetate, and polystyrene .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (Z,12R)-12-acetyloxyoctadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-4-5-6-13-16-20(25-19(2)22)17-14-11-9-7-8-10-12-15-18-21(23)24-3/h11,14,20H,4-10,12-13,15-18H2,1-3H3/b14-11-/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOYPQWMTBSLJK-ACQXMXPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051706 | |
| Record name | Methyl (9Z,12R)-12-(acetyloxy)octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Methyl acetyl ricinoleate | |
CAS RN |
140-03-4 | |
| Record name | Methyl acetyl ricinoleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl acetyl ricinoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flexricin P-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flexricin P-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl (9Z,12R)-12-(acetyloxy)octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl O-acetylricinoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ACETYL RICINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GNA03S90I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



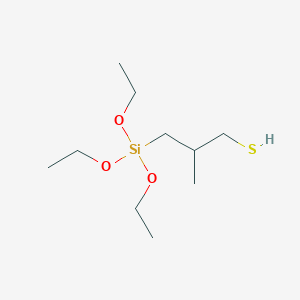

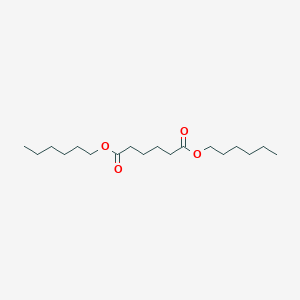

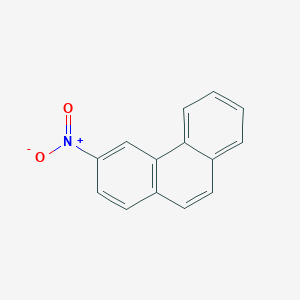
![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)
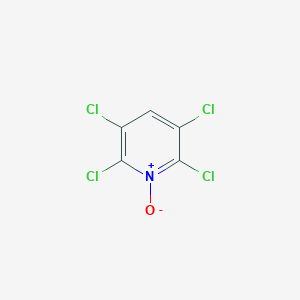
![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)
